Flubendazole is a synthetic benzimidazole compound [, ] primarily recognized for its broad-spectrum anthelmintic activity [, , , , , , ]. It effectively targets various internal parasites in both animals and humans, including nematodes like Ascaris lumbricoides, Trichuris trichiurus, and Enterobius vermicularis [, , ]. Beyond its traditional use as an antiparasitic agent, flubendazole has emerged as a promising candidate for repurposing in cancer research due to its potential anticancer properties [, , , , , , , , , ].
Synthesis Analysis
While the provided papers don't offer a detailed synthesis pathway for flubendazole, they mention it's a synthetic benzimidazole carbamate derivative [, ]. This suggests a potential synthesis route involving the reaction of a substituted benzimidazole with a suitable carbamoyl chloride or related reagent.
Molecular Structure Analysis
Flubendazole's molecular structure is characterized by a benzimidazole ring system, a common motif in anthelmintic agents []. It also features a fluorine atom (fluoro-) at the para position of the benzoyl substituent, distinguishing it from related compounds like mebendazole.
Mechanism of Action
Flubendazole's primary mechanism of action involves disruption of microtubule function within the parasite []. It binds to tubulin, a protein crucial for microtubule formation, at a site distinct from vinblastine, another microtubule inhibitor []. This binding disrupts microtubule dynamics, ultimately leading to parasite immobilization and death []. Recent research suggests flubendazole may exert anticancer effects through multiple mechanisms:
Inhibition of tubulin polymerization: Flubendazole directly interferes with tubulin polymerization, similar to its anthelmintic activity, leading to cell cycle arrest and apoptosis in cancer cells [, ].
Induction of autophagy: Studies indicate flubendazole can induce autophagy, a cellular degradation process, in cancer cells, contributing to its antitumor effects [, , ].
Modulation of signaling pathways: Flubendazole has been shown to affect various signaling pathways implicated in cancer development and progression, including the STAT3 and HIF1α/PI3K/AKT pathways [, ].
Physical and Chemical Properties Analysis
Flubendazole's physicochemical properties are crucial for its biological activity and pharmaceutical formulation []. Key properties include:
Poor aqueous solubility: Flubendazole exhibits low solubility in water, impacting its absorption and bioavailability [, ]. This limitation has spurred research into alternative formulations, such as nanocrystals, to enhance its solubility and therapeutic efficacy [].
Lipophilicity: As a lipophilic compound [], flubendazole can readily cross cell membranes, contributing to its effectiveness against intracellular parasites and potentially enhancing its penetration into tumor tissues.
Parasitology:
Treatment of helminth infections: Flubendazole is widely employed as a broad-spectrum anthelmintic agent in veterinary and human medicine, effectively controlling various intestinal nematode infections [, , , , , , ].
Control of parasitic infections in aquaculture: Flubendazole has demonstrated efficacy in controlling rotifer infestations in copepod cultures, highlighting its potential in aquaculture to maintain healthy populations of live feed organisms [].
Oncology:
Inhibition of cancer cell proliferation: Flubendazole has exhibited promising antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, melanoma, prostate cancer, and leukemia [, , , , , , ].
Induction of apoptosis: Studies have shown flubendazole can trigger apoptosis, a programmed cell death pathway, in cancer cells, contributing to its antitumor effects [, , ].
Suppression of cancer stem-like properties: Emerging evidence suggests flubendazole may target cancer stem-like cells, a subpopulation of tumor cells implicated in tumor recurrence and metastasis [, ].
Future Directions
Optimization of flubendazole formulations: Continued efforts to enhance flubendazole's solubility and bioavailability through novel formulations, such as nanocrystals [] and microparticles [], hold promise for improving its therapeutic efficacy.
Related Compounds
Albendazole
Compound Description: Albendazole is a benzimidazole drug widely used in anti-parasitic therapies, particularly in mass drug administration programs to combat endemic filarial diseases. []
Relevance: Albendazole shares a similar chemical structure and aneugenic potency with Flubendazole, making it a relevant compound for comparison in terms of anti-parasitic activity and potential genotoxicity. []
2-Aminoflubendazole
Compound Description: 2-Aminoflubendazole is a metabolite of Flubendazole. [, ]
Relevance: As a metabolite, 2-Aminoflubendazole's presence and concentration in various matrices like plasma and animal tissues are studied to understand the pharmacokinetics and depletion of Flubendazole. [, ]
Hydrolyzed Metabolite of Flubendazole
Compound Description: This metabolite results from the hydrolysis of Flubendazole. [, ]
Relevance: Unlike Flubendazole, the hydrolyzed metabolite does not exhibit genotoxicity in vitro. [] It is also considered in regulatory contexts, with maximum residue limits often set for the combined residues of Flubendazole and this metabolite. []
Reduced Metabolite of Flubendazole (R- and S-forms)
Compound Description: This metabolite arises from the reduction of Flubendazole and exists in two enantiomeric forms (R and S). []
Thiabendazole
Compound Description: Thiabendazole is a benzimidazole drug with anthelmintic properties. [, ]
Relevance: Thiabendazole is often compared to Flubendazole in studies assessing their efficacy against various parasites. While both exhibit anti-parasitic activities, their effectiveness can differ depending on the specific parasite and dosage. [, ]
Fenbendazole
Compound Description: Fenbendazole is a benzimidazole anthelmintic commonly used in veterinary medicine. []
Relevance: Fenbendazole shares structural similarities with Flubendazole and has demonstrated potential in improving functional and pathological outcomes in a mouse model of spinal cord injury. This finding suggests that Flubendazole, a closely related compound approved for human use, could also offer similar therapeutic benefits. []
Harringtonine
Compound Description: Harringtonine is an antineoplastic compound known for its ability to induce chromosome breaks. []
Relevance: In a comparative study, Harringtonine displayed similar potency to Flubendazole in inducing chromosomal damage and morphological transformation in mammalian cells, suggesting a potential carcinogenic risk for both compounds. []
Mebendazole
Compound Description: Mebendazole is a benzimidazole anthelmintic drug. []
Relevance: As a member of the same drug class (benzimidazoles), Mebendazole shares structural similarities with Flubendazole. [] Comparing their pharmacokinetics and activities provides valuable insights into the behavior of these drugs within the body. []
Levamisole
Compound Description: Levamisole is an anthelmintic drug. []
Relevance: Research explored the synergistic effects of combining Levamisole with Flubendazole in treating Angiostrongylus cantonensis infection in mice. The combination therapy demonstrated enhanced efficacy compared to individual drug treatments. []
Paclitaxel
Compound Description: Paclitaxel is a natural anticancer drug widely used in treating various cancers, including breast cancer. []
Relevance: Studies revealed that Flubendazole could enhance the inhibitory effect of Paclitaxel on breast cancer cells, suggesting a potential synergistic effect when used in combination therapy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
FK-614, also known as ATx-08-001; FK614; ATx-08001, is an insulin sensitizer potentially for treatment of postherpetic neuralgia. FK-614 is also a selective peroxisome proliferator-activated receptor gamma agonist, improves peripheral glucose utilization while decreasing hepatic insulin extraction in alloxan-induced diabetic dogs.
FK-739 is an angiotensin type 1 receptor antagonist potentially for the treatment of hypertension. FK 739 inhibited the specific binding of [125I]-angiotensin II to rat aortic smooth muscle cell membrane with an IC50 value of 8.6 nM, but did not displace the specific binding of [125I]-angiotensin II to bovine cerebellum membrane. FK 739 might be a safe and useful agent for the treatment of hypertension in clinical trials.
FK-960, also known as FK-59960, is a drug potentially for the treatment of Alzheimer's disease (AD). FK962 is also a novel enhancer of somatostatin release, which exerts cognitive-enhancing actions in rats. FK960, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats. FK960 ameliorates the memory deficits in rats through a novel mechanism of action.
FK-888 is a selective, high affinity tachykinin NK1 receptor antagonist (Ki = 0.69 nM) that displays 320-fold selectivity for human over rat NK1 receptors. FK-888 inhibits substance P-induced contraction of isolated guinea pig trachea (IC50 = 32 nM) and inhibits substance P-induced airway constriction in vivo.
FKGK 18 is an inhibitor of group VIA (GVIA) calcium-independent phospholipase A2 (iPLA2). It inhibits GVIA iPLA2 by 99.9% at 0.091 mole fraction in a mixed micelle activity assay and is selective for GVIA iPLA2 over GIVA cPLA2 and GV sPLA2 where it shows 80.8 and 36.8% inhibition, respectively. FKGK 18 inhibits iPLA2β activity in cytosolic extracts from INS-1 cells overexpressing iPLA2β (IC50 = ~50 nM) as well as iPLA2γ activity in mouse heart membrane fractions (IC50s = ~1-3 μM). It inhibits glucose-induced increases in prostaglandin E2 (PGE2;) production and insulin secretion in human pancreatic islets when used at a concentration of 10 μM and inhibits thapsigargin-induced apoptosis in INS-1 cells overexpressing iPLA2β in a concentration-dependent manner. FKGK 18 (20 mg/kg, 3 times per week) reduces blood glucose levels in an intraperitoneal glucose tolerance test, decreases the incidence of diabetes, and increases serum insulin levels in non-obese diabetic (NOD) mice. Novel Inhibitor of Group VIA Ca(2+)-Independent Phospholipase A2 (iPLA2β) for Preventing Beta-Cell Apoptosis and Diabetes FKGK18 is the most potent inhibitor of GVIA iPLA (X(I)(50) = 0.0002) ever reported. Being 195 and >455 times more potent for GVIA iPLA than for GIVA cPLA and GV sPLA, respectively. Group VIA calcium-independent phospholipase A (GVIA iPLA) has recently emerged as a novel pharmaceutical target.
FK 778 is a derivative of A77 1726, the active metabolite of the antirheumatic drug leflunomide, where the isoxazole ring has opened to become a nitrile and an alkyne.